N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a butanamide chain, which is further modified with a cyclohexyloxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide typically involves a multi-step process. One common synthetic route starts with the chlorination of pyridine to obtain 5-chloropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable alkylating agent to introduce the butanamide chain. The final step involves the etherification of the butanamide with cyclohexanol under acidic or basic conditions to yield the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It may be used in the formulation of agrochemicals, such as insecticides or herbicides, due to its potential bioactivity .
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For instance, it could inhibit or activate certain pathways involved in cellular signaling, metabolism, or gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the amide group.
Cyclohexyloxy derivatives: Compounds with a cyclohexyloxy group attached to different core structures, offering varied chemical and biological properties .
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-15(21-14-6-4-3-5-7-14)16(20)19-11-13-9-8-12(17)10-18-13/h8-10,14-15H,2-7,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQZERSDPAPNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC=C(C=C1)Cl)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.